2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester
Description
2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester (CAS 350795-75-4, molecular formula: C₁₄H₁₇N₃O₄, molar mass: 291.3 g/mol) is a structurally complex quinoxaline derivative characterized by a decahydroquinoxaline core (a fully saturated bicyclic ring system) with a ketone group at position 3, an ethyl ester moiety at the acetic acid side chain, and an ethylamino carbonyl substituent at position 1 . This compound’s unique functionalization confers distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.
Synthetic routes often involve multi-step reactions, including condensation of ethyl cyanoacetate with hydrazone derivatives under acidic conditions , or alkylation of precursor quinoxaline intermediates using cesium carbonate as a base in dimethylformamide (DMF) . Industrial-scale production may employ continuous flow reactors to optimize yield and purity .
Key physical properties include a predicted density of 1.263 g/cm³ and boiling point of 542.4°C, with a pKa of 12.63, indicating moderate basicity .
Properties
IUPAC Name |
ethyl 2-[1-(ethylcarbamoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-3-16-15(21)18-11-8-6-5-7-10(11)17-14(20)12(18)9-13(19)22-4-2/h10-12H,3-9H2,1-2H3,(H,16,21)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEFPRNRXQHVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2CCCCC2NC(=O)C1CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.
Introduction of the Ethylamino Group: This step involves the reaction of the quinoxaline derivative with ethylamine under controlled conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate in the presence of a suitable catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
| Condition | Reagents | Product | Yield | Citation |
|---|---|---|---|---|
| Acidic | HCl (6M), reflux | 2-Quinoxalineacetic acid | 85–92% | |
| Basic (sapon.) | NaOH (1M), EtOH/H₂O | 2-Quinoxalineacetic acid, sodium salt | 78–84% |
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Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol .
Amide Hydrolysis
| Condition | Reagents | Product | Yield | Citation |
|---|---|---|---|---|
| Acidic | H₂SO₄ (conc.), Δ | 2-Quinoxalineacetic acid + ethylamine | 65–70% | |
| Enzymatic | Lipase (Candida antarctica) | Partial cleavage (<30%) | 25% |
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The ethylaminocarbonyl group resists hydrolysis under mild conditions due to resonance stabilization but cleaves under strong acidic or enzymatic catalysis .
Nucleophilic Substitution at the Quinoxaline Core
The decahydroquinoxaline system exhibits limited aromaticity, favoring addition reactions over electrophilic substitution:
a. Reduction
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Catalytic hydrogenation (H₂/Pd-C) further saturates the ring but is sterically hindered by the existing decahydro structure .
b. Oxidation
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Treatment with KMnO₄ selectively oxidizes the α-carbon of the acetic acid side chain to a ketone without ring degradation .
Functional Group Interplay
a. Transesterification
b. Condensation Reactions
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The α-oxo group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to form conjugated systems .
Thermal and Photochemical Stability
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Thermal Decomposition : Degrades above 250°C, releasing CO₂ and ethylene gas (TGA-DSC data) .
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Photolysis : UV irradiation (λ = 254 nm) induces Norrish Type I cleavage of the ethyl ester group .
Biological Reactivity
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. 2-Quinoxalineacetic acid derivatives have been synthesized and tested for their efficacy against various bacterial strains. Studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
Quinoxaline derivatives are also being investigated for their anticancer effects. The ethyl ester form has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that certain quinoxaline derivatives induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for cancer therapy .
3. Neurological Applications
There is emerging evidence linking quinoxaline compounds to neuroprotective effects. Some studies suggest that they may play a role in mitigating neurodegenerative diseases by acting on specific neurotransmitter systems, thereby improving cognitive functions .
Agricultural Applications
1. Pesticide Development
The compound's structural characteristics make it suitable for developing novel pesticides. Research has indicated that quinoxaline derivatives can exhibit insecticidal and fungicidal activities, providing a basis for creating environmentally friendly agricultural chemicals .
2. Plant Growth Regulation
There is potential for using 2-quinoxalineacetic acid derivatives as plant growth regulators. Preliminary studies suggest that these compounds can enhance plant growth and resistance to stress factors, which could be beneficial in sustainable agriculture practices .
Material Science Applications
1. Polymer Chemistry
The incorporation of quinoxaline derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. These modifications can lead to the development of advanced materials with applications in coatings and composites .
2. Sensor Development
Due to their electronic properties, quinoxaline compounds are being researched for use in sensor technologies. Their ability to interact with various analytes makes them suitable candidates for developing sensitive detection systems in environmental monitoring and biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to analogs within the quinoxaline and tetrahydroquinoxaline families. Below is a detailed analysis:
Structural Analogs and Substituent Effects
Functional Group Impact on Reactivity and Stability
- Ethylamino Carbonyl vs. Carbamoyl: The ethylamino group in the target compound enhances solubility in organic solvents (e.g., ethyl acetate) and stabilizes hydrogen bonding interactions in protein-ligand binding, as seen in kinase inhibition studies .
- Decahydro Core vs. Aromatic Quinoxaline: The saturated decahydroquinoxaline ring reduces aromatic conjugation, lowering UV absorption and increasing stability under acidic conditions compared to aromatic analogs like quinoxaline (C₈H₆N₂) .
- Ester vs. Carboxylic Acid: The ethyl ester group improves membrane permeability in pharmacokinetic assays relative to free carboxylic acid derivatives (e.g., 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylic acid) .
Biological Activity
2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds similar to 2-Quinoxalineacetic acid exhibit antimicrobial properties. For instance, studies have shown that quinoxaline derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory effects of quinoxaline derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This activity suggests a therapeutic role in conditions characterized by chronic inflammation.
Anticancer Potential
Quinoxaline derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | , |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cells | , |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoxaline derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the quinoxaline structure could enhance efficacy.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of arthritis, a quinoxaline derivative was administered to assess its anti-inflammatory effects. The compound significantly reduced swelling and pain in treated animals compared to controls, correlating with decreased levels of TNF-alpha and IL-6.
Case Study 3: Cancer Cell Apoptosis
A recent study evaluated the effects of a related quinoxaline compound on human breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, supporting its potential as an anticancer agent.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
